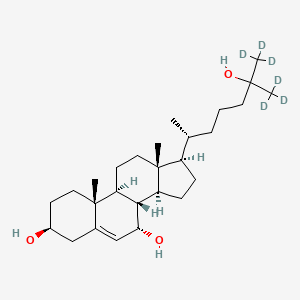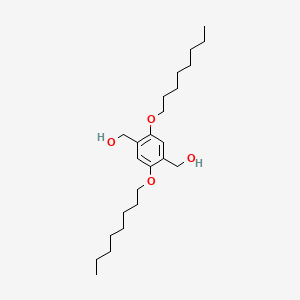
Randialic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Randialic acid B is a triterpenoid compound known for its role as a formyl peptide receptor 1 (FPR1) antagonist. It is derived from the bark of the plant Randia spinosa and has been studied for its potential therapeutic effects, particularly in the treatment of psoriasis-like inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Randialic acid B can be isolated from the stem bark of Randia spinosa through multiphase solvent extraction. The crystallization of this compound is confirmed by its melting point of 256°C . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including solvent extraction and chromatographic purification .
Industrial Production Methods
the extraction from natural sources and subsequent purification using high-performance liquid chromatography (HPLC) are common practices .
Análisis De Reacciones Químicas
Types of Reactions
Randialic acid B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Randialic acid B has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Medicine: Studied for its potential therapeutic effects in treating psoriasis-like inflammation and other inflammatory conditions
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
Mecanismo De Acción
Randialic acid B exerts its effects by acting as a competitive antagonist for the formyl peptide receptor 1 (FPR1). It inhibits the binding of N-formyl peptides to FPR1 in human neutrophils, leading to a reduction in reactive oxygen species production, elastase release, and CD11b expression . The downstream signaling pathways, including calcium mobilization and activation of Akt and MAPKs, are also competitively inhibited .
Comparación Con Compuestos Similares
Similar Compounds
Tomentosolic acid: Another triterpenoid compound that also acts as an FPR1 antagonist.
N-Formyl-Met-Leu-Phe: A formyl peptide receptor agonist used for comparison in studies.
WKYMVM acetate: An effective N-formyl peptide receptor agonist.
Uniqueness
Randialic acid B is unique due to its specific antagonistic action on FPR1, which makes it a valuable compound for studying inflammatory responses and developing anti-inflammatory therapies .
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1 |
Clave InChI |
GPQBTLJRTQXVOM-UORVSENQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)





![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
